molecular formula C16H25BrClNO B1441703 4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219964-29-0

4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441703
CAS No.: 1219964-29-0
M. Wt: 362.7 g/mol
InChI Key: JOFMZRIYCNFYIH-UHFFFAOYSA-N
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Description

4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride is a chemical building block of significant interest in medicinal chemistry and drug discovery research . The structure of the compound, featuring a brominated phenoxyethyl moiety linked to a piperidine ring, makes it a valuable intermediate for the synthesis of more complex molecules . This scaffold is particularly useful for exploring structure-activity relationships in the development of novel pharmacologically active compounds. Researchers utilize this brominated building block in various synthetic applications, including cross-coupling reactions and as a precursor for further functionalization . It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[2-(4-bromo-2-propylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO.ClH/c1-2-3-14-12-15(17)4-5-16(14)19-11-8-13-6-9-18-10-7-13;/h4-5,12-13,18H,2-3,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFMZRIYCNFYIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)Br)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 4-Bromo-2-propylphenol

  • Reaction: 4-Bromo-2-propylphenol reacts with 2-chloroethylpiperidine or related haloalkyl intermediates.
  • Conditions: Typically conducted in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF).
  • Temperature: Elevated temperatures around 60–80°C are maintained to facilitate nucleophilic substitution.
  • Mechanism: The phenolic oxygen acts as a nucleophile, displacing the halide on the ethylpiperidine derivative to form the ether linkage.

Protection and Functional Group Manipulation of Piperidine

  • Piperidine nitrogen is often protected as a tert-butoxycarbonyl (Boc) derivative to control reactivity during synthesis.
  • For example, 4-bromopiperidine hydrobromide can be converted to N-Boc-4-bromopiperidine using di-tert-butyl dicarbonate in dichloromethane (DCM) with bases such as N,N-diisopropylethylamine or triethylamine.
  • This step proceeds at low temperatures (0–20°C) with stirring for extended periods (up to 18 hours) to ensure quantitative yields.
  • The Boc-protected intermediate facilitates subsequent nucleophilic substitutions and can be deprotected under acidic conditions to yield the free amine.

Formation of Phenoxyethyl Piperidine Intermediate

  • The Boc-protected piperidine derivative is reacted with bromoethyl or mesylate intermediates derived from phenol derivatives.
  • Cesium carbonate or similar bases are used to promote nucleophilic substitution, facilitating ether bond formation.
  • The reaction is typically carried out in polar aprotic solvents like DMF or tetrahydrofuran (THF).
  • Acidic deprotection of Boc groups yields the free amine, which can be converted to the hydrochloride salt.

Hydrochloride Salt Formation

  • The free base of 4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine is treated with hydrochloric acid, often in ethanol or other suitable solvents.
  • This step enhances solubility and stability, yielding the hydrochloride salt as the final product.

Representative Reaction Scheme (Summary)

Step Reactants Reagents/Conditions Product Yield (%)
1 4-Bromo-2-propylphenol + 2-chloroethylpiperidine K₂CO₃, DMF, 60–80°C Phenoxyethyl piperidine intermediate Not specified
2 4-Bromopiperidine hydrobromide + di-tert-butyl dicarbonate DCM, N,N-diisopropylethylamine, 0–20°C, 18 h N-Boc-4-bromopiperidine Quantitative (100%)
3 Boc-protected piperidine + phenol derivative tosylate/mesylate Cs₂CO₃, DMF/THF, RT Boc-protected phenoxyethyl piperidine 85–98%
4 Boc deprotection + HCl treatment Acidic conditions, ethanol 4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride Not specified

Analytical Validation Techniques

Research Findings and Optimization Notes

  • The stoichiometric ratio of phenol to haloalkyl intermediates is critical; a typical ratio is 1:1.2 to minimize side reactions.
  • Temperature control during alkylation is essential to prevent byproduct formation.
  • Use of aprotic solvents like DMF or THF enhances nucleophilicity and reaction rates.
  • Boc protection/deprotection steps improve overall yield and facilitate purification.
  • The hydrochloride salt form significantly improves compound solubility, which is essential for downstream biological assays.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Notes
Base for alkylation Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) Promotes nucleophilic substitution
Solvent Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM) Polar aprotic solvents preferred
Temperature 0–80°C (step-dependent) Alkylation at 60–80°C; Boc protection at 0–20°C
Reaction Time 2–18 hours Longer times for protection steps
Yield (Boc protection) 85–100% High efficiency observed
Purification Recrystallization, Column chromatography Ensures high purity
Salt formation HCl in ethanol Improves solubility and stability

Chemical Reactions Analysis

4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of pharmaceuticals targeting neurological disorders. Its structural characteristics suggest potential interactions with neurotransmitter receptors, particularly dopamine and serotonin pathways, which are critical in treating mood disorders and other neurological conditions.

Research Studies and Case Studies

Several studies have investigated the biological activity and therapeutic potential of compounds related to 4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride. For instance, research has focused on its interactions with N-myristoyltransferase, a promising drug target in parasitic diseases like Trypanosomiasis. Modifications to similar piperidine derivatives have shown varying degrees of potency against this target, indicating that structural adjustments can significantly impact drug efficacy .

Future Directions in Research

Given the compound's potential applications in medicinal chemistry, future research should focus on:

  • In-depth Pharmacological Studies : Understanding the specific receptor interactions and mechanisms of action.
  • Clinical Trials : Assessing safety and efficacy in human subjects for neurological disorders.
  • Synthesis Optimization : Developing more efficient synthesis methods to enhance yield and reduce production costs.

Mechanism of Action

The mechanism of action of 4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The propyl group in the target compound balances lipophilicity and steric effects, whereas bulkier groups (e.g., diphenylmethoxy) reduce solubility .
  • Halogen Positioning : Bromine at the para position (as in the target compound) vs. ortho (e.g., 2-bromo in ’s compound) alters electronic distribution and intermolecular interactions .
  • Linker Presence : Ethyl linkers (as in the target compound) improve conformational flexibility compared to direct aryl-piperidine bonds .

Key Observations:

  • Data Gaps: Limited toxicity data for the target compound and its analogs highlight the need for further toxicokinetic studies .

Biological Activity

4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride is a synthetic compound with potential applications in medicinal chemistry, particularly in the treatment of neurological disorders. Its complex structure, featuring a piperidine ring and a bromo-substituted phenoxyethyl moiety, suggests significant biological activity. This article explores the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₆H₂₅BrClNO
  • Molecular Weight : 362.73 g/mol
  • CAS Number : 1219964-29-0

Biological Activity

The biological activity of this compound is primarily investigated in relation to its interaction with neurotransmitter receptors. While specific mechanisms are not fully elucidated, preliminary studies indicate that it may influence several cellular pathways.

  • Neurotransmitter Receptor Interaction : The compound's structural similarity to other piperidine derivatives suggests potential activity at dopamine and serotonin receptors, which are critical in mood regulation and neurological health .
  • Cellular Pathway Modulation : Research indicates that the compound may modulate various cellular pathways, potentially affecting neuronal signaling and synaptic plasticity .

Comparative Analysis with Similar Compounds

Understanding the biological activity of this compound can be enhanced by comparing it with structurally related compounds:

Compound NameStructural DifferencePotential Impact on Activity
4-[2-(4-Chloro-2-propylphenoxy)ethyl]piperidine hydrochlorideChlorine instead of BromineDifferent reactivity and biological properties
4-[2-(4-Methyl-2-propylphenoxy)ethyl]piperidine hydrochlorideMethyl group instead of BromineAlters chemical properties and potential applications
4-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochlorideEthyl instead of BromineUnique biological activity due to ethyl substitution

This table highlights how variations in substituents can significantly affect the pharmacological profiles of related compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds similar to this compound:

  • Serotonin Reuptake Inhibitors (SSRIs) : Research has shown that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), suggesting that similar mechanisms may be present in this compound. For instance, hybrid compounds incorporating piperazine structures have demonstrated efficacy in modulating serotonin levels without significant sexual side effects .
    • Study Findings : The SSRIs derived from piperazine exhibit micromolar affinity for serotonin transporters (SERT), indicating that similar interactions might be expected from this compound .
  • Neurological Applications : The compound's potential in treating mood disorders has been underscored by its ability to interact with neurotransmitter systems. Initial findings suggest it could be effective in managing conditions like depression or anxiety through modulation of serotonin and dopamine pathways .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride, and how can purity be ensured?

  • Methodology :

  • Synthesis : Begin with nucleophilic substitution between 4-bromo-2-propylphenol and a piperidine derivative (e.g., 2-chloroethylpiperidine) under alkaline conditions (e.g., NaOH in dichloromethane). Monitor reaction progress via TLC or HPLC .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixture) to isolate the product. Confirm purity (>95%) via HPLC or NMR .
  • Hydrochloride Formation : Treat the free base with HCl gas in anhydrous diethyl ether, followed by vacuum drying to obtain the crystalline hydrochloride salt .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm the piperidine ring, bromophenoxy linkage, and propyl chain. Compare chemical shifts with analogous compounds (e.g., 4-bromophenyl piperidine derivatives) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with bromine .
  • Elemental Analysis : Validate C, H, N, and Cl content to confirm stoichiometry .

Q. What safety precautions are critical when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Storage : Keep in a desiccator under argon at 2–8°C to prevent hygroscopic degradation .
  • Emergency Protocols : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution and seek medical attention .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

  • Methodology :

  • Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states. Software like Gaussian or ORCA can predict activation energies for key steps (e.g., ether bond formation) .
  • Solvent Effects : Simulate solvent interactions (e.g., dichloromethane vs. THF) using COSMO-RS to identify optimal dielectric environments .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict yields based on substituent electronic effects .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodology :

  • Dose-Response Validation : Replicate assays (e.g., receptor binding) across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific artifacts .
  • Metabolite Interference : Use LC-MS to detect degradation products or metabolites that may skew activity measurements .
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to resolve variability between studies, particularly for IC50_{50} values .

Q. What strategies improve yield in multi-step syntheses involving brominated intermediates?

  • Methodology :

  • Protecting Groups : Temporarily block reactive sites (e.g., piperidine nitrogen) with Boc or Fmoc groups during bromophenoxy coupling .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

Q. How can stability studies inform storage and handling protocols for this compound?

  • Methodology :

  • Forced Degradation : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC to identify vulnerable functional groups (e.g., ether bonds) .
  • Arrhenius Modeling : Predict shelf life by extrapolating degradation rates at elevated temperatures .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride
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4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.